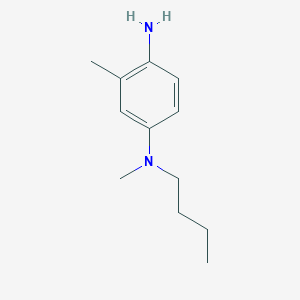
N1-Butyl-N1,3-dimethylbenzene-1,4-diamine
Übersicht
Beschreibung
“N1-Butyl-N1,3-dimethylbenzene-1,4-diamine” is a chemical compound with the molecular formula C12H20N21. It is also known as "N1,N1-DIMETHYLBENZENE-1,4-DIAMINE"2.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, similar compounds like N1-butyl-N1-methylbenzene-1,4-diamine are synthesized from N,N-dimethylbenzene-1,4-diamine3. The process typically involves nitrosation followed by reduction3.Molecular Structure Analysis
The molecular structure of “N1-Butyl-N1,3-dimethylbenzene-1,4-diamine” consists of a benzene ring with two amine groups (NH2) and one butyl group (C4H9) attached to it1. The exact positions of these groups on the benzene ring can vary, leading to different isomers1.
Chemical Reactions Analysis
The specific chemical reactions involving “N1-Butyl-N1,3-dimethylbenzene-1,4-diamine” are not mentioned in the search results. However, amines like this compound are generally reactive and can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form amine salts3.Physical And Chemical Properties Analysis
“N1-Butyl-N1,3-dimethylbenzene-1,4-diamine” has a molecular weight of 192.3 g/mol1. Other physical and chemical properties such as melting point, boiling point, density, solubility, and stability are not specified in the search results.Wissenschaftliche Forschungsanwendungen
3. Detailed Description of the Methods of Application or Experimental Procedures: The compound is first synthesized with methyl substituents at C4, C5 and long side alkyl substituents at N1 . This is done to enhance the stability of AEMs through steric hindrance and hyperconjugative effects . The effects of crosslinking density of AEMs on various properties such as hydroxide conductivity, swelling ratio, thermal stability, oxidative and alkaline stability are then evaluated in detail for fuel cell applications .
1. Dye Production The compound can be used in the production of azo dyes . Azo dyes are a type of dye that contain an azo group (-N=N-) as part of their molecular structures. They are widely used in the textile industry due to their vibrant colors and high molar absorptivity.
2. Pesticide Manufacturing It can also be used in the manufacturing of pesticides . The specific type of pesticide and its mode of action would depend on the other compounds used in the synthesis process.
3. Photographic Developer The compound can be used as a photographic developer . In this application, it acts as a reducing agent to convert the silver halides in the photographic film to metallic silver, thereby creating the dark areas in a negative.
4. Pharmaceutical Applications It can be used in the production of pharmaceuticals . For example, it can be used in the synthesis of anti-leprosy drugs .
5. Production of N,N-Dimethyl-p-phenylenediamine “N1-Butyl-N1,3-dimethylbenzene-1,4-diamine” can be used in the production of N,N-Dimethyl-p-phenylenediamine , which is a compound used in various chemical reactions due to its reactivity.
1. Dye Production The compound can be used in the production of azo dyes . Azo dyes are a type of dye that contain an azo group (-N=N-) as part of their molecular structures. They are widely used in the textile industry due to their vibrant colors and high molar absorptivity.
2. Pesticide Manufacturing It can also be used in the manufacturing of pesticides . The specific type of pesticide and its mode of action would depend on the other compounds used in the synthesis process.
3. Photographic Developer The compound can be used as a photographic developer . In this application, it acts as a reducing agent to convert the silver halides in the photographic film to metallic silver, thereby creating the dark areas in a negative.
4. Pharmaceutical Applications It can be used in the production of pharmaceuticals . For example, it can be used in the synthesis of anti-leprosy drugs .
5. Production of N,N-Dimethyl-p-phenylenediamine “N1-Butyl-N1,3-dimethylbenzene-1,4-diamine” can be used in the production of N,N-Dimethyl-p-phenylenediamine , which is a compound used in various chemical reactions due to its reactivity.
Safety And Hazards
The safety and hazards associated with “N1-Butyl-N1,3-dimethylbenzene-1,4-diamine” are not specified in the search results. However, similar compounds like N,N-dimethylbenzene-1,4-diamine are considered toxic and should be handled with care3.
Zukünftige Richtungen
The future directions for “N1-Butyl-N1,3-dimethylbenzene-1,4-diamine” are not specified in the search results. The potential applications and research directions would depend on the specific properties and reactivity of the compound.
Please note that this information is based on the available search results and may not be comprehensive or completely accurate. For more detailed and specific information, please refer to scientific literature or consult with a chemical expert.
Eigenschaften
IUPAC Name |
4-N-butyl-4-N,2-dimethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-4-5-8-14(3)11-6-7-12(13)10(2)9-11/h6-7,9H,4-5,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNAIHKQRMGCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CC(=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Butyl-N1,3-dimethylbenzene-1,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




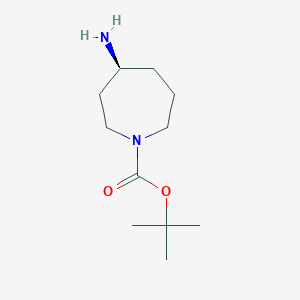
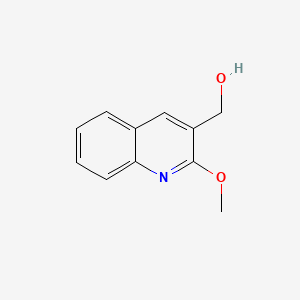
![5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1452606.png)

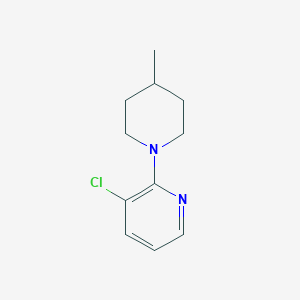
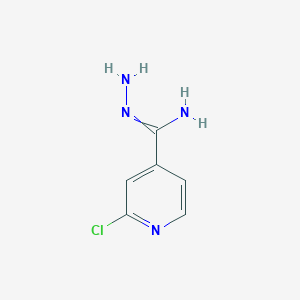
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B1452615.png)

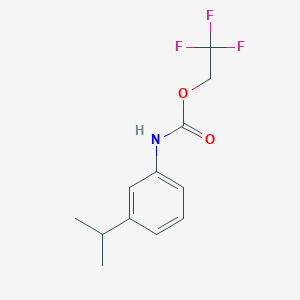

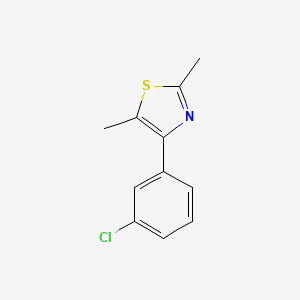
![Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B1452622.png)
![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine](/img/structure/B1452624.png)